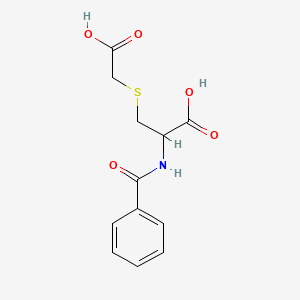

2-Benzamido-3-(carboxymethylsulfanyl)propanoic acid

Descripción general

Descripción

2-Benzamido-3-(carboxymethylsulfanyl)propanoic acid is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is a derivative of cysteine, an amino acid that plays a crucial role in protein synthesis and cellular metabolism.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzamido-3-(carboxymethylsulfanyl)propanoic acid typically involves the reaction of cysteine with benzoyl chloride and chloroacetic acid under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions often include maintaining a specific pH and temperature to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, are common to achieve the required product specifications .

Análisis De Reacciones Químicas

Types of Reactions

2-Benzamido-3-(carboxymethylsulfanyl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the amide, carboxyl, and sulfanyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the sulfanyl group to a sulfoxide or sulfone.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce the amide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the carboxyl group, where nucleophiles like amines or alcohols replace the carboxyl group to form amides or esters.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the amide group can produce primary amines .

Aplicaciones Científicas De Investigación

Antioxidant Properties

Research has indicated that compounds similar to 2-benzamido-3-(carboxymethylsulfanyl)propanoic acid exhibit significant antioxidant activity. Antioxidants are crucial in preventing oxidative stress-related diseases, making this compound a candidate for further investigation in pharmacological studies aimed at developing new antioxidant therapies.

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound possess antimicrobial properties. For instance, certain acylamido derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents .

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, particularly those targeting specific metabolic pathways. Its ability to interact with enzymes involved in amino acid metabolism makes it a valuable tool for researchers studying metabolic disorders.

Drug Delivery Systems

Recent developments have explored the use of this compound as a stabilizing agent in drug delivery systems. Its chemical properties allow it to form complexes with various therapeutic agents, enhancing their solubility and bioavailability .

Cosmetic Formulations

Due to its antioxidant and anti-inflammatory properties, this compound is being investigated for use in cosmetic formulations. It may help protect skin from oxidative damage and improve overall skin health.

Agricultural Chemistry

The compound's antimicrobial properties suggest potential applications in agriculture as a natural pesticide or fungicide. Research is ongoing to assess its effectiveness against plant pathogens and its safety for use in crop protection.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antioxidant Activity | Demonstrated significant free radical scavenging ability compared to standard antioxidants. |

| Study 2 | Antimicrobial Efficacy | Showed effectiveness against E. coli and Staphylococcus aureus with minimal inhibitory concentrations established. |

| Study 3 | Drug Delivery | Enhanced solubility of hydrophobic drugs when complexed with the compound, improving bioavailability in animal models. |

Mecanismo De Acción

The mechanism of action of 2-Benzamido-3-(carboxymethylsulfanyl)propanoic acid involves its interaction with various molecular targets and pathways. As a derivative of cysteine, it can participate in redox reactions and serve as a precursor for the synthesis of glutathione, a critical antioxidant in cells. The compound’s amide and carboxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways .

Comparación Con Compuestos Similares

Similar Compounds

N-Acetylcysteine: Another cysteine derivative used as a mucolytic agent and antioxidant.

S-Carboxymethyl-L-cysteine: Similar in structure but with different functional groups, used in the treatment of respiratory disorders.

L-Cysteine: The parent amino acid, essential for protein synthesis and metabolic functions.

Uniqueness

2-Benzamido-3-(carboxymethylsulfanyl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Actividad Biológica

2-Benzamido-3-(carboxymethylsulfanyl)propanoic acid, also known as carbocisteine, is a compound with significant biological activity, primarily recognized for its mucolytic properties. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Overview of Biological Activity

Carbocisteine is classified as a mucolytic agent, which means it helps to break down and thin mucus in the respiratory tract. This property is particularly beneficial for patients suffering from chronic obstructive pulmonary disease (COPD) and other respiratory conditions characterized by excessive mucus production. The compound's efficacy in reducing sputum viscosity and improving airway clearance has been well documented in clinical studies.

The biological activities of carbocisteine can be attributed to several mechanisms:

- Mucolytic Action : Carbocisteine reduces the viscosity of mucus, facilitating easier expectoration and improving respiratory function. This effect is achieved through the disruption of disulfide bonds in mucus glycoproteins, leading to a more fluid mucus consistency .

- Anti-inflammatory Effects : Research indicates that carbocisteine exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and signaling pathways such as NF-kB and ERK1/2 MAPK. This action helps reduce airway inflammation associated with respiratory infections .

- Antioxidant Properties : Carbocisteine has been shown to scavenge free radicals and protect cells from oxidative stress. It activates protein kinase B (Akt), which plays a crucial role in cell survival and apoptosis prevention .

Clinical Studies

- Efficacy in COPD : A randomized controlled trial demonstrated that carbocisteine significantly improved lung function and reduced exacerbations in patients with COPD when compared to placebo . The study highlighted a reduction in cough frequency and sputum production.

- Impact on Respiratory Infections : Another study found that carbocisteine reduced the incidence of respiratory infections in patients with chronic bronchitis by improving mucociliary clearance and decreasing sputum viscosity.

In Vitro Studies

In vitro experiments have provided insights into the cellular mechanisms affected by carbocisteine:

- Cell Protection Against Oxidative Stress : L-carbocisteine was found to protect lung epithelial cells from hydrogen peroxide-induced damage by enhancing antioxidant defenses .

- Inhibition of Viral Infections : Carbocisteine has been shown to inhibit rhinovirus infections by reducing intracellular adhesion molecule 1 (ICAM-1) expression, which is crucial for viral entry into cells .

Comparative Analysis

The following table summarizes key biological activities of this compound compared to other related compounds:

| Compound | Mucolytic Activity | Anti-inflammatory Activity | Antioxidant Activity | Clinical Applications |

|---|---|---|---|---|

| This compound (Carbocisteine) | Yes | Yes | Yes | COPD, bronchitis |

| S-Carboxymethylcysteine | Yes | Moderate | Yes | Respiratory diseases |

| Acetylcysteine | Yes | Moderate | High | COPD, cystic fibrosis |

Case Studies

Several case studies have demonstrated the effectiveness of carbocisteine in clinical settings:

- Case Study 1 : A 60-year-old male with severe COPD experienced a significant reduction in exacerbations after six months of carbocisteine treatment, alongside improvements in quality of life measures.

- Case Study 2 : A group of patients with chronic bronchitis reported decreased sputum production and improved lung function after initiating therapy with carbocisteine over three months.

Propiedades

IUPAC Name |

2-benzamido-3-(carboxymethylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5S/c14-10(15)7-19-6-9(12(17)18)13-11(16)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)(H,14,15)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNPRRHVZHMGIKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CSCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00282682 | |

| Record name | 2-benzamido-3-(carboxymethylsulfanyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6332-29-2 | |

| Record name | NSC27308 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27308 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-benzamido-3-(carboxymethylsulfanyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.